molecular formula C23H22N4O3 B2620052 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-67-3

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2620052
CAS No.: 539841-67-3
M. Wt: 402.454
InChI Key: DPSJDTWNSQPOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinone ring, which is a fused ring system containing a triazole ring and a quinazolinone ring . The molecule also contains two methoxyphenyl groups, which are phenyl rings with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

Triazoloquinazolinones, like other heterocyclic compounds, can participate in a variety of chemical reactions. The reactivity of this specific compound would likely be influenced by factors such as the electron-donating methoxy groups and the electron-withdrawing quinazolinone ring .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many triazole and quinazolinone derivatives, this compound could potentially be of interest in the development of new pharmaceuticals. Further studies could include in-depth investigations into its synthesis, characterization, and biological activity .

Properties

IUPAC Name

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-16-11-9-14(10-12-16)21-20-18(7-4-8-19(20)28)24-23-25-22(26-27(21)23)15-5-3-6-17(13-15)30-2/h3,5-6,9-13,21H,4,7-8H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSJDTWNSQPOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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